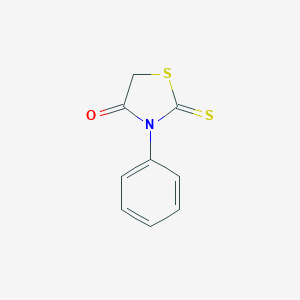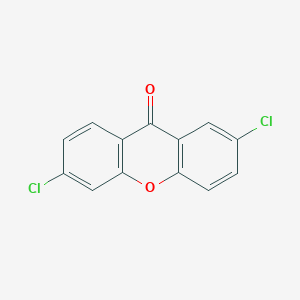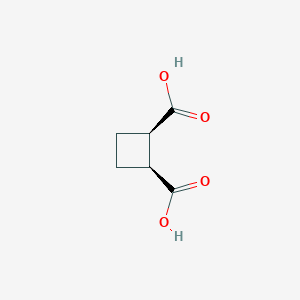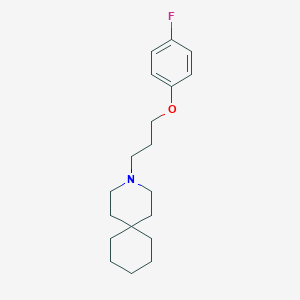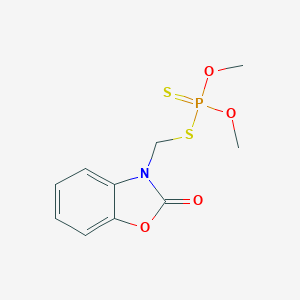
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate, also known as phoxim, is a widely used organophosphate insecticide. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Phoxim is commonly used in agriculture to control pests and has also been used in public health programs to control disease-carrying insects.
作用機序
Phoxim acts by irreversibly inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. This can cause overstimulation of the nervous system and ultimately lead to paralysis and death. The mechanism of action of O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate is similar to that of other organophosphate insecticides.
生化学的および生理学的効果
Phoxim exposure has been shown to cause a range of biochemical and physiological effects in both insects and mammals. In insects, O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate exposure can cause paralysis, reduced feeding, and reduced reproductive success. In mammals, O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate exposure can cause a range of symptoms including muscle weakness, respiratory distress, and seizures.
実験室実験の利点と制限
Phoxim is a widely used insecticide and is readily available for use in laboratory experiments. Its potent inhibitory effects on acetylcholinesterase make it a useful tool for investigating the role of this enzyme in the nervous system. However, its toxicity and potential for environmental harm must be carefully considered when using O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate in laboratory experiments.
将来の方向性
There are many potential future directions for research on O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate and other organophosphate insecticides. Some possible areas of investigation include:
1. Developing new insecticides with improved selectivity and reduced environmental impact.
2. Investigating the mechanisms of insecticide resistance and developing strategies for managing resistant pests.
3. Studying the effects of chronic low-level exposure to organophosphates on human health.
4. Investigating the potential for organophosphate exposure to contribute to the development of neurological disorders such as Alzheimer's disease.
5. Developing new methods for monitoring and detecting organophosphate exposure in the environment.
合成法
Phoxim is synthesized by reacting 2-chloro-1,3-benzoxazole with dimethyl phosphorodithioate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
科学的研究の応用
Phoxim has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research to investigate the mechanisms of acetylcholinesterase inhibition and the development of insecticide resistance. Phoxim has also been used in studies on the effects of organophosphate exposure on human health and the environment.
特性
CAS番号 |
1218-13-9 |
|---|---|
製品名 |
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate |
分子式 |
C10H12NO4PS2 |
分子量 |
305.3 g/mol |
IUPAC名 |
3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12NO4PS2/c1-13-16(17,14-2)18-7-11-8-5-3-4-6-9(8)15-10(11)12/h3-6H,7H2,1-2H3 |
InChIキー |
BUYSMFTYOZPNHJ-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCN1C2=CC=CC=C2OC1=O |
正規SMILES |
COP(=S)(OC)SCN1C2=CC=CC=C2OC1=O |
その他のCAS番号 |
1218-13-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



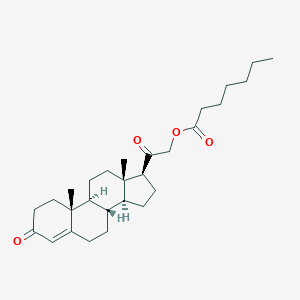

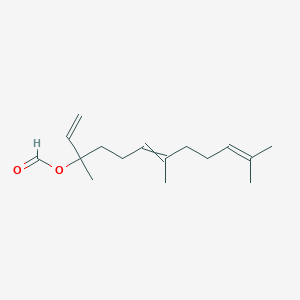


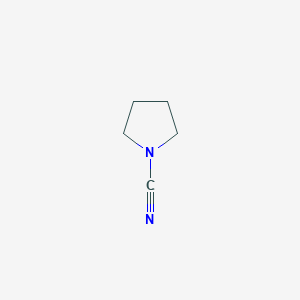
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)



